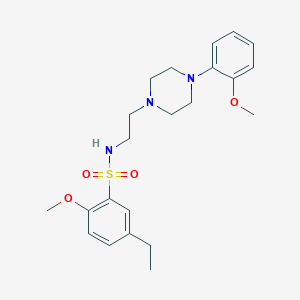
5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H30N4O3S and features a sulfonamide group, which is known for its biological activity. The presence of the piperazine moiety suggests potential interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, potentially affecting mood and anxiety levels.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against Gram-positive bacteria, which may be linked to its ability to inhibit bacterial growth through interference with protein synthesis pathways .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which could contribute to their therapeutic potential in oxidative stress-related diseases.
Antimicrobial Efficacy
Table 1 summarizes the antimicrobial activity of the compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 μM | Disruption of cell wall synthesis |
| Escherichia coli | 31.25 μM | Inhibition of nucleic acid production |
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been explored in various studies, indicating its potential as an anxiolytic agent. A study demonstrated that derivatives with similar piperazine structures exhibited significant binding affinity to serotonin receptors, leading to anxiolytic-like effects in animal models.
Case Studies
- Antimicrobial Study : A study conducted on a series of sulfonamide derivatives, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential in treating resistant bacterial infections .
- Neuropharmacological Research : In a behavioral study using rodent models, compounds structurally related to this compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages . This suggests that the compound may have therapeutic applications in anxiety disorders.
Eigenschaften
IUPAC Name |
5-ethyl-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-4-18-9-10-21(29-3)22(17-18)30(26,27)23-11-12-24-13-15-25(16-14-24)19-7-5-6-8-20(19)28-2/h5-10,17,23H,4,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDVUYMLOLLXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














